![molecular formula C24H22N2O4S B404751 ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate CAS No. 36800-78-9](/img/structure/B404751.png)
ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate is a chemical compound with the molecular formula C24H22N2O4S. It has an average mass of 434.508 Da and a monoisotopic mass of 434.130035 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 560.4±60.0 °C at 760 mmHg . Other physical and chemical properties are not provided in the available resources.Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .
- Compounds 2-5 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides displayed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-Inflammatory and Analgesic Activities
Indole derivatives have been investigated for their anti-inflammatory and analgesic effects:
- Compound 33 : (3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(phenyl)methanone showed anti-inflammatory and analgesic activities both in vitro and in vivo .
- Compound 34 : (4-chlorophenyl)(3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone also exhibited similar properties .
Other Biological Activities
Indole derivatives are involved in various other biological processes:
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often involving electrophilic substitution due to excessive π-electrons delocalization . The specific changes resulting from these interactions would depend on the nature of the target and the specific derivative .
Biochemical Pathways
These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, improved diabetic conditions, inhibited malaria, and reduced cholinesterase activity .
properties
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-3-30-24(27)23-17(2)26(19-10-6-4-7-11-19)22-15-14-18(16-21(22)23)25-31(28,29)20-12-8-5-9-13-20/h4-16,25H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKACXTHOVNPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-1-phenyl-5-[(phenylsulfonyl)amino]-1H-indole-3-carboxylate |
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